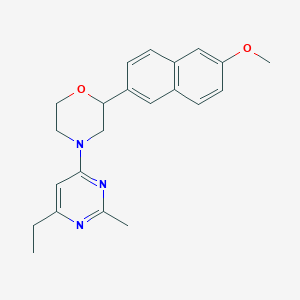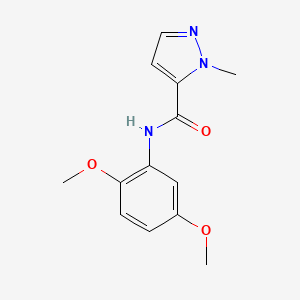
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1960s and has since gained popularity in the scientific community due to its potential applications in research. MPHP is a white crystalline powder that is soluble in organic solvents and is commonly used as a reference compound in forensic analysis.
Mécanisme D'action
MPHP acts on the central nervous system by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can result in euphoria, increased energy, and increased alertness. However, prolonged use of MPHP can lead to tolerance, dependence, and addiction.
Biochemical and Physiological Effects
MPHP has been shown to have various biochemical and physiological effects on the body. It can increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. It can also cause seizures, psychosis, and renal failure. Additionally, MPHP has been shown to have teratogenic effects on developing fetuses.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other research compounds. It is also stable and has a long shelf life. However, its potential for abuse and addiction can limit its use in certain research studies.
Orientations Futures
There are several future directions for research on MPHP. One potential direction is the development of MPHP analogs with improved pharmacological properties and reduced potential for abuse. Another direction is the investigation of the potential therapeutic effects of MPHP in treating dopamine-related disorders such as Parkinson's disease and ADHD. Further research is also needed to understand the long-term effects of MPHP on the body and its potential for addiction and dependence.
Conclusion
In conclusion, MPHP is a synthetic compound with potential applications in scientific research. Its ability to inhibit the reuptake of dopamine makes it a potential candidate for the treatment of dopamine-related disorders. However, its potential for abuse and addiction highlights the need for further research to understand its long-term effects on the body and its potential therapeutic benefits.
Méthodes De Synthèse
MPHP can be synthesized through a two-step process. The first step involves the reaction of 4-methylpropiophenone with ammonia to form 4-methylphenyl-2-propanone. The second step involves the reaction of 4-methylphenyl-2-propanone with piperazine to form MPHP. The purity and yield of MPHP can be improved through recrystallization and chromatography techniques.
Applications De Recherche Scientifique
MPHP has been used in various scientific research studies, including pharmacology, toxicology, and forensic analysis. It has been shown to have a high affinity for the dopamine transporter and can act as a dopamine reuptake inhibitor. This property makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-3-8-17-9-11-18(12-10-17)15(19)16-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOILKIKHUYONQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5315272.png)
![N-(3,5-dimethylphenyl)-2-oxo-2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5315286.png)
![4-(4-chlorobenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5315296.png)

![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(pyridin-3-ylmethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5315313.png)


![3-ethyl-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5315332.png)
![5-methyl-4-({5-[3-nitro-4-(1-piperidinyl)phenyl]-2-furyl}methylene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5315346.png)

![5-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5315363.png)
